

Application Notes and Protocols for Alpinumisoflavone in Animal Models

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Compound of Interest					
Compound Name:	Alpinumisoflavone				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of **Alpinumisoflavone** (AIF), a natural prenylated isoflavonoid, in various preclinical animal models. The information compiled herein is based on published in vivo studies and is intended to facilitate the design and execution of future research.

Overview and Key Applications

Alpinumisoflavone (AIF) is a bioactive compound isolated from plants such as Derris eriocarpa and Cudrania tricuspidata.[1][2] It has demonstrated a range of pharmacological activities, making it a compound of interest for therapeutic development. In animal models, AIF has been primarily investigated for its:

- Anticancer Properties: AIF has been shown to suppress tumor growth and metastasis in various cancer models.[1][3]
- Anti-inflammatory Effects: It exhibits protective effects in models of acute inflammation.[4]
- Anti-osteoporotic Activity: AIF has shown potential in preventing bone loss in models of osteoporosis.[1][3]

The prenylated structure of AIF enhances its lipophilicity, which may contribute to higher affinity with cell membranes and improved biological activity compared to non-prenylated flavonoids.



[1]

Data Presentation: In Vivo Efficacy of Alpinumisoflavone

The following tables summarize the quantitative data from key animal studies, providing a comparative overview of dosing strategies and outcomes.

Table 1: Anticancer Activity of **Alpinumisoflavone** in Xenograft Mouse Models



Cancer Type	Cell Line	Animal Model	Dose & Route	Duration	Key Findings & Mechanis m	Referenc e(s)
Esophagea I Squamous Cell Carcinoma	KYSE30	Xenograft Mouse	50 & 100 mg/kg/day (oral)	30 days	Reduced tumor growth.	[1][3]
Esophagea I Squamous Cell Carcinoma	Eca109	Xenograft Mouse	20 mg/kg/day (oral)	30 days	Significant tumor regression, especially when combined with irradiation.	[1][3]
Colorectal Cancer	HCT-116	Xenograft Mouse	25 & 50 mg/kg/day (i.p.)	24 days	Suppresse d tumor growth.	[1][3]
Melanoma (Metastasis Model)	B16-F10	Lung Metastasis Model	20 & 50 mg/kg/day (intragastri c)	24 days	Decreased the number of metastatic pulmonary nodules via miR- 124/SPHK 1 axis.	[3]
Clear-Cell Renal Cell Carcinoma (ccRCC)	786-O	Xenograft Mouse	40 & 80 mg/kg/day (oral)	24 days	Delayed tumor growth and reduced	[3][5]



					pulmonary metastasis.	
ccRCC (Metastasis Model)	786-O	Tail Vein Injection	40 & 80 mg/kg/day (oral)	12 weeks	Reduced number of metastatic lesions in the lung.	[5]

Table 2: Anti-inflammatory and Anti-osteoporotic Activity of Alpinumisoflavone

Disease Model	Animal Model	Dose & Route	Duration	Key Findings & Mechanism	Reference(s
Postmenopau sal Osteoporosis	Ovariectomiz ed Mice	10 & 25 mg/kg/day (oral)	6 weeks	Prevented ovariectomy-induced bone loss by suppressing osteoclast differentiation .	[1][3]
Acute Lung Injury (ALI)	LPS-induced Mice	10 & 20 mg/kg (i.p.)	Pre-treatment	Attenuated lung injury by suppressing NF-кB, MAPK, and NLRP3 inflammasom e pathways.	[4]

Table 3: Safety and Toxicity Profile of Alpinumisoflavone



Parameter	Animal Model	Dose & Route	Duration	Observatio ns	Reference(s
General Safety	Mice	20-100 mg/kg/day (oral/i.p.)	24-56 days	No adverse effects on body weight or histology of major organs (heart, lungs, kidney, spleen, liver).	[3][6][7]
Acute Toxicity (Predicted)	Rat (In Silico)	N/A	N/A	Predicted Oral LD50 of 146.4 mg/kg (moderately to slightly toxic).	[6]

Experimental Protocols

Protocol for Anticancer Efficacy in a Xenograft Mouse Model (ccRCC)

This protocol is adapted from studies investigating AIF in clear-cell renal cell carcinoma models.[5][7]

Objective: To evaluate the in vivo efficacy of **Alpinumisoflavone** in suppressing tumor growth.

Materials:

- Alpinumisoflavone (AIF) powder
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium or saline)
- 786-O human renal cancer cells



- Male BALB/c nude mice (4-6 weeks old)
- Sterile saline (0.9% NaCl)
- · Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Cell Culture: Culture 786-O cells in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 80-90% confluency.
- Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
- Tumor Inoculation:
 - \circ Harvest and resuspend 786-O cells in sterile saline to a final concentration of 5 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
- Group Formation and Treatment:
 - Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=8-10 per group).
 - Control Group: Administer the vehicle solution orally once daily.
 - AIF Group 1: Administer 40 mg/kg AIF (suspended in vehicle) orally once daily.
 - AIF Group 2: Administer 80 mg/kg AIF (suspended in vehicle) orally once daily.
- Monitoring and Data Collection:



- Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
- Record the body weight of each mouse at the same time to monitor for toxicity.
- Continue treatment for the specified duration (e.g., 24 days).
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice according to approved protocols.
 - Excise the tumors and record their final weight.
 - Process tumors for further analysis, such as immunohistochemistry (for apoptosis markers like cleaved caspase-3), RT-PCR (for miR-101 expression), or Western blot (for RLIP76 and p-Akt/t-Akt ratio).[5]

Protocol for Anti-inflammatory Effects in an LPS-Induced Acute Lung Injury Model

This protocol is based on a study evaluating AIF's protective effects against pulmonary inflammation.[4]

Objective: To assess the ability of **Alpinumisoflavone** to mitigate lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

- Alpinumisoflavone (AIF) powder
- Lipopolysaccharide (LPS) from E. coli
- Sterile saline (0.9% NaCl)
- Male C57BL/6 mice (6-8 weeks old)
- Anesthetic (e.g., isoflurane)



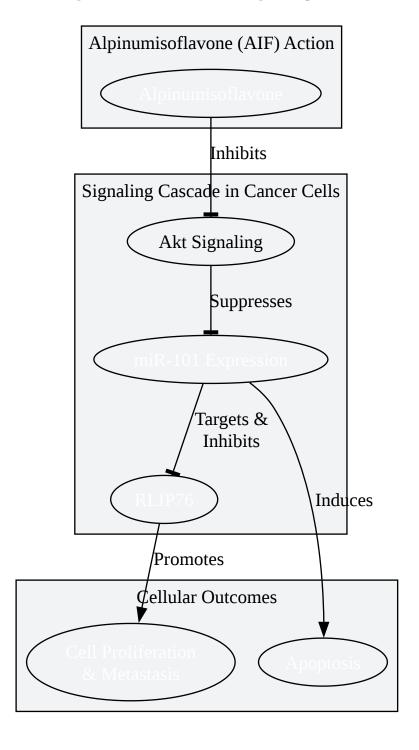
Procedure:

- Animal Acclimatization and Grouping:
 - Acclimatize mice for one week.
 - Randomly divide mice into groups: Control, LPS only, AIF (10 mg/kg) + LPS, AIF (20 mg/kg) + LPS.
- AIF Pre-treatment:
 - Administer AIF (10 or 20 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.)
 injection one hour before LPS challenge.
- Induction of Lung Injury:
 - Administer LPS (5 mg/kg) or saline via intratracheal instillation to induce lung injury.
- Sample Collection:
 - Six hours after the LPS challenge, euthanize the mice.
 - Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile saline.
 - Perfuse the lungs and collect lung tissue samples.
- Analysis:
 - BALF Analysis: Centrifuge the BALF. Use the supernatant to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA. Count the total and differential inflammatory cells in the cell pellet.
 - Lung Tissue Analysis:
 - Histology: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., edema, neutrophil infiltration).



■ Western Blot/PCR: Homogenize another portion of the lung tissue to analyze protein or gene expression levels of key inflammatory mediators (e.g., TLR-4, iNOS, COX-2) and signaling pathway components (e.g., NF-κB, MAPK).[4]

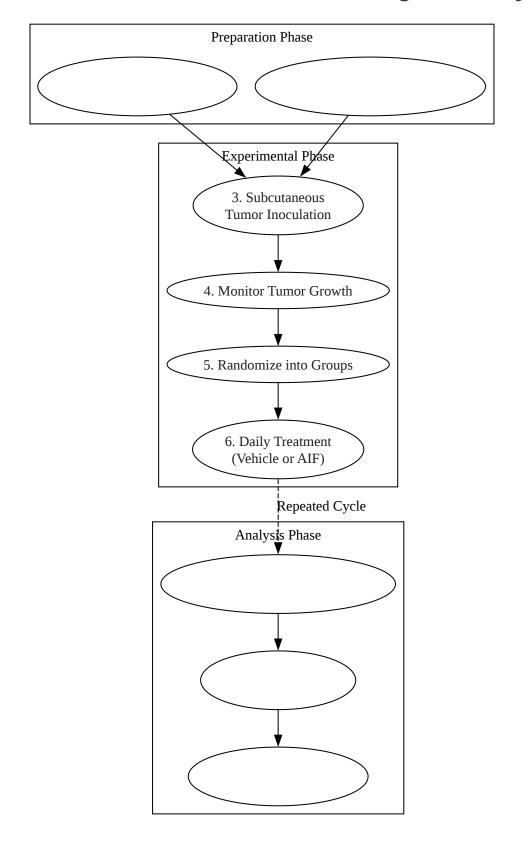
Visualization of Pathways and Workflows Signaling Pathways Modulated by Alpinumisoflavone





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Experimental Workflow for In Vivo Xenograft Study





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